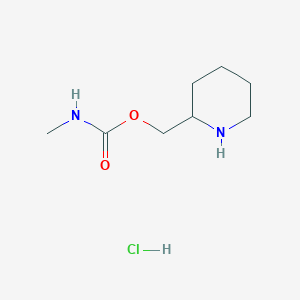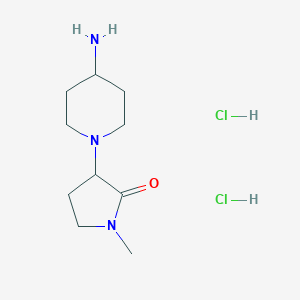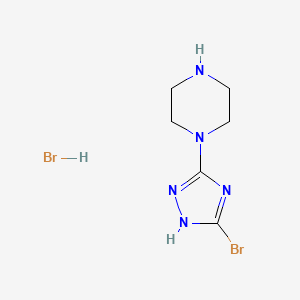
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide
Übersicht
Beschreibung
“1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide” is a chemical compound with the molecular weight of 393.91 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves high regioselectivity, good functional group tolerance, and a wide substrate scope . The preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10BrN5.2BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H .Chemical Reactions Analysis
1,2,4-triazole benzoic acid hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 393.91 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds with structures analogous to "1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide" are synthesized through multi-step protocols and characterized using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help in confirming the chemical structure and purity of the synthesized compounds, which is crucial for further biological evaluations (Wujec & Typek, 2023).
Anticancer Activity
Some derivatives show promising anticancer activities. For example, heterocyclic compounds designed using similar structural motifs have been evaluated for their in vitro anticancer activities against various human cancer cell lines. The potential antiviral activity is also studied through molecular docking to predict their binding efficacy to specific proteins (Lv et al., 2019).
Chemotherapeutic Potential
Quantum chemical calculations have been utilized to study the energy, geometrical structure, and vibrational wavenumbers of functionalized triazoline-3-thione compounds, which are potential chemotherapeutic agents. Such studies help in understanding the molecular properties and reactivity of these compounds, which is essential for designing effective drugs (El-Emam et al., 2012).
Molecular Architecture
The detailed molecular structure and the conformation of related compounds are studied using single-crystal X-ray diffraction. Understanding the molecular architecture is crucial for assessing the compound's interactions with biological targets, which is a key factor in drug design (Al-Tamimi et al., 2010).
Antimicrobial and Antifungal Activities
Derivatives of similar compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Such research contributes to the discovery of new antimicrobial agents, which is crucial given the rising concern of antibiotic resistance (Babu et al., 2015).
Wirkmechanismus
Target of Action
It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body, acting as ligands for transition metals to create coordination complexes .
Mode of Action
Triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of various compounds .
Biochemical Pathways
Given its structural similarity to other triazole derivatives, it may influence a variety of biochemical processes, particularly those involving transition metal complexes .
Result of Action
As a member of the triazole family, it may have a variety of effects depending on the specific targets and pathways it interacts with .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN5.BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;/h8H,1-4H2,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNZITXKVAYNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
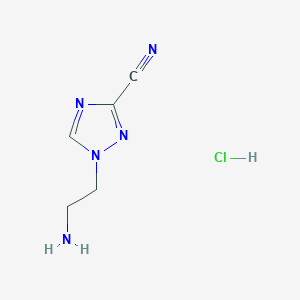
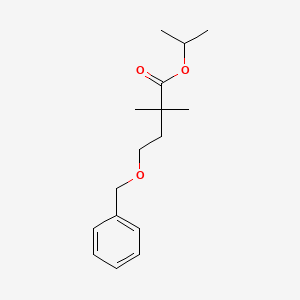
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)
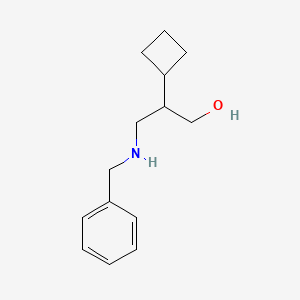
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
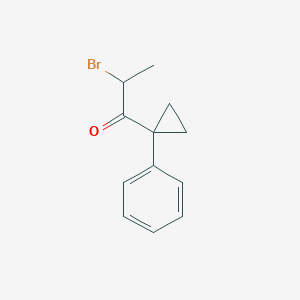
![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)
